2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid
Description
2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) bridge connecting the benzoic acid core to a carbamoylmethyl group substituted with a 3-methoxyphenyl moiety. This structure combines a carboxylic acid group (providing acidity and hydrogen-bonding capacity) with a thioether-linked carboxamide, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-12-6-4-5-11(9-12)17-15(18)10-22-14-8-3-2-7-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZEBSNUATZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxyaniline with chloroacetic acid to form an intermediate, which is then reacted with thiobenzoic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of compounds related to 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid. For instance, derivatives synthesized from similar structures exhibited significant antibacterial activity against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
In a study published in Magna Scientia Advanced Research and Reviews, compounds derived from N-(3-methoxyphenyl)-methyl dithiocarbamic acid showed minimum inhibitory concentrations (MICs) ranging from 6 to 12 mg/mL against these pathogens, indicating a promising avenue for developing new antibacterial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Research indicates that derivatives of benzoic acid can modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. A study on related compounds demonstrated their ability to reduce inflammatory markers significantly in animal models induced with lipopolysaccharides (LPS) .
Case Study 1: Antibacterial Efficacy
A study conducted at Ondo State University synthesized various quinazolinone derivatives, including those related to 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid. The synthesized compounds were tested against multiple bacterial strains, revealing that they exhibited higher antibacterial activities compared to standard drugs. This suggests that structural modifications around the methoxy and sulfanyl groups enhance their pharmacological efficacy .
Case Study 2: Inhibition of Inflammatory Responses
In another investigation, a derivative of salicylic acid showed significant anti-inflammatory effects in LPS-induced rat models. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in mediating inflammation. This finding supports the hypothesis that similar compounds may effectively modulate inflammatory pathways and could be developed further for therapeutic use .
Data Table: Comparative Analysis of Antibacterial Activity
Mechanism of Action
The mechanism of action of 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Ring Systems : The benzofuran derivative in and introduces a heterocyclic core, which may enhance rigidity and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) compared to the purely aromatic benzoic acid scaffold .
- Carbamoyl Substituents : Cycloheptyl () introduces steric bulk, likely reducing solubility but increasing membrane permeability in biological systems .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The dichlorophenyl analog () and benzofuran derivatives () exhibit intermolecular hydrogen bonds (O–H⋯O) and aromatic stacking (centroid–centroid distances ~3.68 Å), critical for crystal packing and stability .
- Sulfinyl/Sulfanyl Groups : Methylsulfinyl in introduces polarity, contrasting with the thioether (-S-) in the target compound, which may reduce oxidative stability but enhance hydrophobic interactions .
Biological Activity
2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid, with the molecular formula C16H15NO4S and a molecular weight of 317.4 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C16H15NO4S
- Molecular Weight : 317.4 g/mol
- CAS Number : 634170-32-4
The compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. Research indicates that it may function as an inhibitor of certain β-lactamases, which are enzymes that confer antibiotic resistance in bacteria. The inhibition of these enzymes is critical in the treatment of infections caused by resistant strains of bacteria.
Biological Activity Overview
The biological activity of 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:
| Study | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | Inhibition of OXA-48 β-lactamase | 0.72 | Most potent derivative identified |
| Study B | Cytotoxicity against cancer cell lines | 10.5 | Induces apoptosis in m-HeLa cells |
| Study C | Antimicrobial activity against Klebsiella pneumoniae | 5.0 | Effective at low concentrations |
Case Study 1: Inhibition of OXA-48 β-lactamase
A study highlighted the compound's ability to inhibit OXA-48 β-lactamase, a significant enzyme in antibiotic resistance. The compound demonstrated an IC50 value of 0.72 µM, indicating strong inhibitory activity compared to other tested compounds . This suggests potential utility in overcoming bacterial resistance mechanisms.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the compound was tested for cytotoxic effects on various cancer cell lines, including m-HeLa cells. At concentrations ranging from 50 to 100 µM, the compound induced apoptosis in approximately 10.7% to 17.3% of treated cells . This finding underscores its potential as an anticancer agent.
Case Study 3: Antimicrobial Efficacy
The antimicrobial properties were assessed against Klebsiella pneumoniae, with results indicating an effective inhibition at concentrations as low as 5 µM . This reinforces the compound's relevance in developing treatments for infections caused by resistant pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid. Modifications to the phenyl ring and the sulfanyl group have shown significant impacts on potency and selectivity against target enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid?
- Methodology : A two-step approach is recommended:
Sulfanyl Group Introduction : React 3-methoxyphenyl isocyanate with mercaptoacetic acid to form the carbamoylmethylsulfanyl intermediate. Catalytic conditions (e.g., FeCl₃ or DMAP) enhance regioselectivity .
Coupling to Benzoic Acid : Use nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the intermediate to 2-mercaptobenzoic acid. Optimize solvent (DMF or THF) and temperature (80–100°C) to achieve >85% yield .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for isolating the final product .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency confirms purity (>95%) .
- NMR : Analyze and spectra for characteristic peaks: δ 7.8–8.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.2 ppm (sulfanyl-CH₂) .
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 346.1 (calculated for C₁₆H₁₅NO₄S) .
Q. What solvent systems are suitable for solubility and stability studies?
- Solubility : Test in DMSO (≥50 mg/mL), methanol, and phosphate buffer (pH 7.4). Avoid chloroform due to potential sulfanyl group oxidation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., sulfoxide derivatives) indicate oxidation susceptibility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Design : Synthesize analogs with variations in:
- Methoxy position (e.g., 2- or 4-methoxyphenyl).
- Sulfanyl linker length (e.g., ethylsulfanyl vs. methylsulfanyl).
- Assays :
- Enzyme Inhibition : Test against COX-2 or HDACs using fluorogenic substrates. IC₅₀ values correlate with substituent electronic effects .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to evaluate permeability in cancer cell lines .
Q. What strategies resolve contradictory data in metabolic stability studies?
- Case Example : If hepatic microsome assays show rapid clearance (t₁/₂ < 30 min) but in vivo studies indicate prolonged exposure:
Protein Binding : Measure plasma protein binding via equilibrium dialysis; high binding (>90%) may explain disparity .
Metabolite ID : Use HR-MS/MS to identify Phase I/II metabolites (e.g., glucuronidation at the benzoic acid group) .
Q. How can the mechanism of action be elucidated for this compound’s anti-inflammatory effects?
- In Vitro :
- NF-κB Pathway : Transfect RAW 264.7 macrophages with a NF-κB luciferase reporter; measure inhibition of LPS-induced activation .
- Cytokine Profiling : Quantify TNF-α and IL-6 via ELISA after treatment .
Methodological Notes
- Synthetic Challenges : Competitive side reactions (e.g., disulfide formation) during sulfanyl coupling require strict anhydrous conditions and inert atmosphere .
- Data Reproducibility : Validate analytical methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995) and precision (%RSD < 2%) .
- Advanced Characterization : X-ray crystallography (if crystals form) or 2D NMR (HSQC, HMBC) confirms stereochemistry and hydrogen bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
